molecular formula C10H6F3N3O2 B8390098 4-nitro-1-{3-(trifluoromethyl)phenyl}-1H-imidazole

4-nitro-1-{3-(trifluoromethyl)phenyl}-1H-imidazole

Cat. No.: B8390098
M. Wt: 257.17 g/mol
InChI Key: NCOZVNZEDJPLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-1-{3-(trifluoromethyl)phenyl}-1H-imidazole is a useful research compound. Its molecular formula is C10H6F3N3O2 and its molecular weight is 257.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6F3N3O2

Molecular Weight

257.17 g/mol

IUPAC Name

4-nitro-1-[3-(trifluoromethyl)phenyl]imidazole

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)7-2-1-3-8(4-7)15-5-9(14-6-15)16(17)18/h1-6H

InChI Key

NCOZVNZEDJPLBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(N=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 500-mL round bottom flask, was placed a solution of 4-nitro-1H-imidazole (10 g, 88.50 mmol, 1.00 equiv) in DMSO (50 mL), 1-iodo-3-(trifluoromethyl)benzene (24 g, 88.24 mmol, 1.00 equiv), potassium carbonate (25 g, 181.16 mmol, 2.00 equiv), copper(I) iodide (2.5 g, 13.16 mmol, 0.15 equiv), and L-proline (1.53 g, 13.30 mmol, 0.15 equiv). The resulting solution was stirred overnight at 85° C. in an oil bath. The resulting solution was diluted with 1000 mL of ethyl acetate. The solids were filtered out. The filtrate was washed with 2×500 mL of brine, dried over sodium sulfate, and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:3) to yield 6.7 g (28%) of 4-nitro-1-(3-(trifluoromethyl)phenyl)-1H-imidazole as a pale solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
1.53 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
1000 mL
Type
solvent
Reaction Step Six
Name
copper(I) iodide
Quantity
2.5 g
Type
catalyst
Reaction Step Seven

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